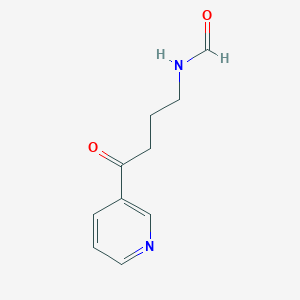

3-(4-Formylaminobutyryl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-oxo-4-pyridin-3-ylbutyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-12-6-2-4-10(14)9-3-1-5-11-7-9/h1,3,5,7-8H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBSCQOGXSQFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395012 | |

| Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887355-56-8 | |

| Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Formylaminobutyryl Pyridine and Its Analogues

Strategies for the Preparation of the 3-(4-Formylaminobutyryl)pyridine Core Structure

The synthesis of the target molecule hinges on the effective assembly of the 3-substituted pyridine (B92270) core. This involves both the initial creation of the pyridine ring and the precise installation of the functionalized side chain at the C-3 position.

Construction of the Pyridine Nucleus via Established Methods (e.g., Hantzsch Synthesis, Chichibabin Amination Principles)

The formation of the pyridine ring is a foundational step in heterocyclic chemistry. Two classical methods, the Hantzsch pyridine synthesis and the Chichibabin amination, offer fundamental routes to pyridine-containing structures.

The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of a β-ketoester (2 equivalents), an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). nih.gov This reaction initially produces a 1,4-dihydropyridine (B1200194) (1,4-DHP), which can then be oxidized to the aromatic pyridine ring. nih.govjst.go.jp The driving force for this final oxidation step is the stability gained through aromatization. nih.gov

Classical Hantzsch synthesis often requires harsh conditions and long reaction times, leading to low yields. jst.go.jp However, significant advancements have been made to optimize this process, as detailed in the Green Chemistry section below.

| Parameter | Classical Method | Modern/Green Approaches |

|---|---|---|

| Catalyst | None or basic/acidic catalysts | PTSA, ZnO/ZrO2, NH4VO3, Ionic Liquids nih.govacs.org |

| Solvent | Organic solvents (e.g., ethanol) | Water, aqueous micelles, solvent-free nih.govacs.org |

| Conditions | High temperature, long reaction times | Room temperature, ultrasonic or microwave irradiation nih.govnih.gov |

| Yields | Often low to moderate jst.go.jp | Good to excellent (up to 96%) nih.gov |

| Oxidant | Harsh oxidants (e.g., HNO3, CrO3) jst.go.jp | Milder oxidants (e.g., ferric chloride, KMnO4) nih.gov |

The Chichibabin amination , discovered by Aleksei Chichibabin in 1914, is a method for the direct amination of pyridine and its derivatives. nih.govgoogle.com The reaction typically uses sodium amide (NaNH₂) in a non-polar aprotic solvent like xylene or toluene (B28343) to introduce an amino group, most commonly at the C-2 position. nih.govgoogle.com The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the pyridine ring, followed by the elimination of a hydride ion (H⁻). acs.org While this reaction is fundamental for producing 2-aminopyridines, it is not a direct route for constructing the pyridine ring itself or for substitution at the 3-position as required for the target molecule. nih.gov However, the principles of nucleophilic substitution on the pyridine ring are central to many functionalization strategies.

Regioselective Introduction and Elaboration of the Butyryl Side Chain

With the pyridine nucleus in hand, the next critical challenge is the regioselective introduction of the (4-formylaminobutyryl) side chain at the 3-position. Direct Friedel-Crafts acylation of pyridine is generally ineffective because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. Therefore, modern cross-coupling methods are the preferred strategy.

A plausible synthetic pathway involves the coupling of a 3-functionalized pyridine with a suitable side-chain precursor. For instance, a Negishi or Suzuki cross-coupling reaction could be employed. This would involve reacting a 3-pyridyl organometallic species (e.g., 3-pyridylzinc chloride or 3-pyridylboronic acid) with an electrophilic partner containing the four-carbon chain with a protected amine functionality. The ketone could be introduced as part of this fragment or formed in a subsequent step. For example, coupling with a compound like 4-chlorobutyronitrile, followed by hydrolysis of the nitrile and reaction with a Grignard reagent, could build the desired keto-amine precursor.

Selective Formation of the Formylamino Moiety

The final step in the synthesis of the core structure is the formation of the N-formyl group at the terminus of the side chain. This transformation is typically achieved by the formylation of a primary amine.

The precursor primary amine, 4-amino-1-(pyridin-3-yl)butan-1-one, can be synthesized through various routes, such as the reductive amination of a corresponding keto-aldehyde or the reduction of a keto-nitrile or keto-azide. Reductive amination can be achieved using enzymes or heterogeneous metal catalysts. google.comgoogle.com

Once the primary amine is available, it can be selectively formylated. A wide array of reagents and conditions have been developed for this purpose. A common and practical method involves heating the amine with formic acid, often in a solvent like toluene with a Dean-Stark trap to remove the water byproduct. nih.govscispace.com Other effective formylating agents include:

Acetic formic anhydride : A powerful but moisture-sensitive reagent. scispace.com

Chloral : Provides excellent yields at low temperatures. nih.gov

N-Formylsaccharin : A stable, solid reagent that allows for formylation under mild conditions.

Catalytic methods : Systems using iodine or Lewis acids like ZnCl₂ with formic acid offer efficient and environmentally friendlier options. nih.govorganic-chemistry.org

Crucially, many of these methods exhibit high chemoselectivity, allowing for the N-formylation of amines in the presence of other sensitive functional groups, such as hydroxyls, which remain intact. nih.govjst.go.jp

Modern Synthetic Approaches Applicable to Pyridine Derivatives

Modern organic synthesis provides powerful tools for the efficient and selective functionalization of heterocyclic compounds like pyridine, with an increasing emphasis on sustainable practices.

Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, allowing for the formation of C–C bonds at specific positions with high efficiency and functional group tolerance. nih.gov These methods are particularly valuable for overcoming the inherent reactivity patterns of the pyridine ring.

| Reaction Name | Catalyst | Pyridine Substrate | Coupling Partner | Typical Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Halopyridine, Pyridyl triflate | Organoboron reagent (e.g., boronic acid/ester) nih.govfrontierspecialtychemicals.com | Aryl-aryl, aryl-alkyl coupling |

| Negishi | Palladium or Nickel | Halopyridine | Organozinc reagent | Alkyl, aryl, or vinyl group introduction |

| Stille | Palladium | Halopyridine | Organotin reagent | Versatile C-C bond formation |

| C–H Activation | Palladium, Rhodium, Iridium | Pyridine, Pyridine N-oxide acs.org | Alkenes, Alkynes, Organometallics nih.gov | Direct functionalization without pre-functionalized substrate |

For the synthesis of this compound, a Suzuki or Negishi coupling would be highly suitable. A 3-halopyridine (e.g., 3-bromopyridine) could be coupled with a custom-synthesized organoboron or organozinc reagent containing the protected aminobutyryl fragment. This approach offers a convergent and flexible route to the target molecule and its analogues.

Green Chemistry Principles in the Synthesis of Pyridine Analogues

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyridine synthesis, these principles are increasingly being applied. rsc.org

Key green strategies include:

Multicomponent Reactions (MCRs) : The Hantzsch synthesis is a prime example of an MCR, which improves atom economy by combining multiple reactants in a single step. jst.go.jp

Green Solvents : The use of environmentally benign solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, significantly reduces waste and toxicity. nih.govnih.gov

Alternative Energy Sources : Microwave irradiation and ultrasonication can accelerate reaction rates, reduce reaction times, and improve yields, often under milder conditions than conventional heating. nih.gov

Reusable Catalysts : The development of heterogeneous or recyclable catalysts, such as metal oxides or magnetic nanoparticles, simplifies product purification and minimizes catalyst waste. acs.orgnih.gov For example, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines. rsc.org

By integrating these modern and green methodologies, the synthesis of this compound and related compounds can be achieved more efficiently and sustainably.

Multi-component Reactions for Scaffold Diversity

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all the initial molecules. taylorfrancis.comacsgcipr.org These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse compounds from simple starting materials. taylorfrancis.com The synthesis of pyridine and its derivatives has greatly benefited from MCRs, which offer advantages in terms of atom economy, reduced reaction times, and lower costs. acsgcipr.orgnih.govacs.org

One of the earliest and most well-known MCRs for pyridine synthesis is the Hantzsch reaction, first described in 1881. ijpsonline.comresearchgate.net This reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijpsonline.com Modern variations of the Hantzsch synthesis and other novel MCRs have been developed to create a wide array of substituted pyridines. taylorfrancis.comacsgcipr.org These methods can be enhanced using techniques like microwave irradiation or flow chemistry to improve yields and shorten reaction times. acsgcipr.orgacs.org

A notable example of a modern MCR is the one-pot, four-component reaction to produce novel, highly substituted pyridines. In one such synthesis, a mixture of an aldehyde (like 4-formylphenyl-4-methylbenzenesulfonate), ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate are reacted. nih.govacs.org This method can be performed using either conventional heating or, more efficiently, under microwave irradiation, which significantly reduces the reaction time from hours to minutes and increases the yield. nih.govacs.org This approach allows for the creation of a diverse library of pyridine derivatives by simply varying the acetophenone starting material. nih.govacs.org

The use of nanocatalysts has also emerged as a powerful strategy in MCRs for pyridine synthesis. rsc.org Catalysts such as zinc oxide nanoparticles (ZnO NPs), nano alumina, and magnetic acidic nanocatalysts (e.g., Fe₃O₄–SiO₂–SO₃H) have been employed to facilitate these reactions, often under solvent-free or aqueous conditions, aligning with the principles of green chemistry. rsc.org For instance, ZnO NPs have been used to catalyze the three-component reaction of acetophenones, benzaldehydes, and ammonium acetate to produce 2,4,6-triaryl pyridines in high yields under solvent-free conditions. rsc.org Similarly, fused pyridine systems, such as pyrazolo[3,4-b]pyridines, can be synthesized through one-pot, multi-component reactions, further expanding the accessible scaffold diversity for drug discovery programs. rsc.orgnih.govmdpi.com

Table 1: Examples of Pyridine Analogues Synthesized via a Four-Component Reaction

| Compound | Key Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-[3-Cyano-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate (5b) | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, 4-methoxyacetophenone, ammonium acetate | Microwave Irradiation | 3 min | 92% | nih.govacs.org |

| 4-[3-Cyano-6-(4-methylphenyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate (5c) | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, 4-methylacetophenone, ammonium acetate | Microwave Irradiation | 4 min | 94% | nih.gov |

| 4-[6-(4-Aminophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate (5d) | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, 4-aminoacetophenone, ammonium acetate | Microwave Irradiation | 5 min | 88% | nih.gov |

| 4-[3-Cyano-6-(1-Naphtyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate (5h) | 4-formylphenyl-4-methylbenzenesulfonate, ethyl cyanoacetate, 1-acetylnaphthalene, ammonium acetate | Microwave Irradiation | 7 min | 85% | nih.gov |

Design and Synthesis of Structurally Related Pyridine Analogues for Research Exploration

The design and synthesis of analogues of a lead compound are a cornerstone of medicinal chemistry, aimed at exploring structure-activity relationships (SAR) and improving pharmacological profiles. nih.gov The pyridine scaffold is a versatile template for such explorations due to its presence in numerous bioactive molecules and its capacity for chemical modification. ijpsonline.comnih.gov

A compelling case study is the development of pyridine-based analogues of the anti-tubercular drug bedaquiline. nih.gov Bedaquiline features a quinoline (B57606) ring system, and researchers sought to explore whether replacing this A-ring with a pyridine heterocycle could retain or improve activity while potentially mitigating safety concerns. nih.gov This led to the design and synthesis of novel pyridine analogues, demonstrating that the pyridine core could effectively replace the quinoline motif without losing anti-tubercular potency. nih.gov The synthesis of these analogues involved sophisticated cross-coupling strategies, such as the Suzuki-Miyaura reaction, to couple various aryl boronic acids to a functionalized pyridine core. nih.gov This approach allowed for systematic modifications, such as exploring different substitution patterns on a C5-aryl group, which in some cases led to a significant increase in potency. nih.gov

Another research avenue involves the synthesis of pyridine derivatives fused or linked to other heterocyclic systems to probe for new biological activities. acs.org For example, new classes of functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide moieties have been designed and synthesized. acs.org The synthetic strategy involved reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles to construct the target pyridine-based compounds, which were then evaluated for potential antiviral and antimicrobial properties. acs.org

Furthermore, the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines has been explored for applications in neurodegenerative disease research. mdpi.com These compounds have been synthesized and investigated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease, highlighting the role of synthetic pyridine analogues as molecular probes for diagnostics and research. mdpi.com The synthesis of these complex scaffolds can be achieved through cascade reactions, for instance, from 5-aminopyrazoles and alkynyl aldehydes, allowing for the generation of diverse frameworks for biological evaluation. nih.gov

Table 2: Synthetic Strategies for Pyridine Analogue Development

| Analogue Class | Core Scaffold | Synthetic Goal | Key Synthetic Reactions | Reference |

|---|---|---|---|---|

| Bedaquiline Analogues | Aryl-substituted Pyridine | Explore replacement of quinoline ring in an anti-tubercular drug. | Heck reaction, Suzuki-Miyaura cross-coupling | nih.gov |

| Pyridine-based Sulfonamides | Pyridine-Benzothiazole/Benzimidazole | Develop new compounds with potential antiviral and antimicrobial activity. | Reaction of N-cyanoacetoarylsulfonylhydrazide with electrophiles | acs.org |

| Pyrazolo[3,4-b]pyridines | Pyrazolo[3,4-b]pyridine | Develop probes for β-amyloid plaques in Alzheimer's disease research. | Cascade 6-endo-dig cyclization, Wittig reaction | mdpi.comnih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 4 Formylaminobutyryl Pyridine

Electrophilic Reactivity of the Pyridine (B92270) Ring System and Preferred Substitution Patterns

The pyridine ring is characterized by the presence of a nitrogen atom, which is more electronegative than carbon. This electronegativity leads to a significant withdrawal of electron density from the ring carbons, making the pyridine system electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. uoanbar.edu.iqmatanginicollege.ac.inresearchgate.net This deactivating effect is further intensified in acidic conditions, where the nitrogen atom is protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. uoanbar.edu.iq

The substituent already present on the ring, the 3-butyryl group, is an electron-withdrawing, deactivating group. Therefore, 3-(4-Formylaminobutyryl)pyridine is expected to be highly resistant to electrophilic attack. When such reactions are forced to occur under vigorous conditions, substitution is predicted to happen at the positions that are least deactivated. quora.comlibretexts.org

Analysis of the resonance structures of the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack reveals why the C-3 position (or meta to the nitrogen) is the preferred site for substitution in pyridine itself. quora.comlibretexts.orgquora.com Attack at the C-2 or C-4 positions results in a resonance contributor where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. libretexts.orgquora.com Electrophilic attack at C-3, however, avoids placing a positive charge on the nitrogen. quora.com

In the case of this compound, the C-3 position is already occupied. The directing influence of the nitrogen atom and the deactivating butyryl group will guide further substitution. The least deactivated positions on the ring are C-5 (meta to the existing substituent and meta to the nitrogen) and, to a lesser extent, C-4 and C-6. However, electrophilic substitution on this doubly deactivated ring would require extremely harsh conditions, and yields are expected to be low. quora.comnih.gov

Table 1: Predicted Electrophilic Substitution Patterns for this compound

| Reagent/Condition | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (fuming) | 3-(4-Formylaminobutyryl)-5-nitropyridine | Nitration occurs at the least deactivated position (C-5), which is meta to both the ring nitrogen and the deactivating butyryl group. quora.comquora.com |

| SO₃/H₂SO₄ | This compound-5-sulfonic acid | Sulfonation follows a similar pattern to nitration, favoring the C-5 position. uoanbar.edu.iq |

| Br₂/FeBr₃ | Very low to no reaction | The ring is strongly deactivated towards Friedel-Crafts type halogenation. uoanbar.edu.iqresearchgate.net |

| R-Cl/AlCl₃ | No reaction | Friedel-Crafts alkylation and acylation fail on strongly deactivated pyridine rings. matanginicollege.ac.inresearchgate.net |

Nucleophilic Reactivity at Specific Positions of the Pyridine Moiety

In contrast to its low reactivity towards electrophiles, the pyridine ring is activated for nucleophilic attack. uoanbar.edu.iqquora.com The electron-withdrawing nature of the nitrogen atom makes the ring carbons, particularly at the C-2 (ortho) and C-4 (para) positions, electron-poor and thus susceptible to attack by nucleophiles. matanginicollege.ac.instackexchange.com The stability of the resulting anionic intermediate (a Meisenheimer-like complex) is a key factor. When a nucleophile attacks at the C-2 or C-4 position, the negative charge in one of the resonance structures is favorably located on the electronegative nitrogen atom. quora.comstackexchange.com This stabilization is not possible if the attack occurs at the C-3 position.

For this compound, the positions most susceptible to nucleophilic attack are C-2 and C-6 (both ortho to the nitrogen) and C-4 (para to the nitrogen). The presence of the deactivating group at C-3 does not fundamentally change this preference, which is dominated by the ring nitrogen. Reactions such as the Chichibabin reaction, which involves the amination of the pyridine ring using sodium amide, typically occur at the C-2 position. uoanbar.edu.iq

Table 2: Predicted Nucleophilic Reactivity of the Pyridine Ring in this compound

| Reagent | Position of Attack | Predicted Product Type |

| Sodium amide (NaNH₂) | C-2 and C-6 | Aminated pyridine derivative (Chichibabin reaction). uoanbar.edu.iq |

| Organolithium reagents (e.g., n-BuLi) | C-2 | Addition product, which can be oxidized to a substituted pyridine. quimicaorganica.org |

| Hydroxide (OH⁻) under harsh conditions | C-2 and C-4 | Hydroxylated pyridine derivative. |

| Lithium aluminum hydride (LiAlH₄) | C-2 | Dihydropyridine derivative via hydride addition. quimicaorganica.org |

Chemical Transformations Involving the Butyryl Side Chain

The butyryl side chain offers a primary site for chemical transformations at the ketone carbonyl group. This group is electrophilic and can react with a variety of nucleophiles.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 3-(1-hydroxy-4-formylaminobutyl)pyridine.

Oxidation: While the ketone itself is resistant to oxidation, the alkyl chain could potentially be cleaved under very harsh oxidative conditions (e.g., hot, concentrated KMnO₄). However, the benzylic position in this molecule is a carbonyl carbon, not an alkyl carbon with benzylic hydrogens, making the typical side-chain oxidation to a carboxylic acid not applicable here. pressbooks.publibretexts.org

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles such as Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. Cyanohydrin formation is also possible with the addition of hydrogen cyanide.

Reactions at the α-Carbon: The carbons adjacent to the ketone (the α-carbons) are weakly acidic. In the presence of a strong base, an enolate can be formed, which can then act as a nucleophile in reactions like alkylation or aldol (B89426) condensations.

Reactions and Derivatizations of the Formylamino Group

The terminal formylamino group is a secondary amide, and its reactivity is characteristic of this functional group. nih.gov

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions. google.com Acid-catalyzed hydrolysis, for instance with aqueous HCl, would yield the protonated amine (4-amino-1-(pyridin-3-yl)butan-1-one) and formic acid. google.com

Reduction: The amide can be reduced to a secondary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction would convert the formylamino group (-NHCHO) into a methylamino group (-NHCH₃).

Dehydration: Although less common for formamides, treatment with a strong dehydrating agent could potentially lead to the formation of an isonitrile group.

N-Alkylation/Acylation: While the nitrogen lone pair is delocalized by resonance with the carbonyl group, making it less nucleophilic than an amine, it can still undergo reactions like alkylation or acylation under appropriate conditions, though this is often difficult.

Formamides are important intermediates in various syntheses and can be prepared from amines using reagents like formic acid or chloral. nih.gov The reverse reaction, deformylation, is also a key transformation. google.com

Investigation of Reaction Pathways and Isolation of Intermediate Species

The study of the reaction mechanisms for this compound involves the detection and characterization of transient species.

Electrophilic Substitution: The key intermediate is the sigma complex or arenium ion . uoanbar.edu.iq This positively charged species is typically not isolated but can be studied using spectroscopic methods in superacid media at low temperatures. Its formation is the rate-determining step of the reaction. uoanbar.edu.iq

Nucleophilic Substitution: The pathway proceeds through a negatively charged Meisenheimer-like intermediate . uoanbar.edu.iqstackexchange.com These anionic adducts are generally more stable than their cationic counterparts and, in some cases, can be isolated as stable salts.

Side-Chain and Amide Reactions: Reactions at the ketone and amide carbonyl groups proceed via tetrahedral intermediates . These are formed by the initial attack of a nucleophile on the carbonyl carbon. These intermediates are usually short-lived and collapse to form the product by eliminating a leaving group or by protonation.

Zincke Intermediates: An alternative strategy for functionalizing the pyridine ring involves a ring-opening/ring-closing sequence. nih.gov This process proceeds through highly colored, open-chain azatriene intermediates known as Zincke imines , which can then undergo reactions before cyclizing to form the substituted pyridine. nih.gov This method can be used to introduce groups at the 3-position that are difficult to install via direct electrophilic substitution.

Investigating these pathways typically employs a combination of kinetic studies, isotopic labeling, and spectroscopic analysis (NMR, IR, Mass Spectrometry) to identify products, byproducts, and any isolable or detectable intermediates.

Advanced Spectroscopic and Chromatographic Characterization of 3 4 Formylaminobutyryl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy offers precise insights into the electronic environment of each proton in 3-(4-Formylaminobutyryl)pyridine. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the shielding or deshielding experienced by protons due to neighboring atoms and functional groups.

For the pyridine (B92270) moiety, characteristic signals are observed in the aromatic region of the spectrum. The protons on the pyridine ring typically appear as multiplets due to spin-spin coupling with adjacent protons. rsc.orgresearchgate.net For instance, the proton at position 2 of a pyridine ring often resonates at a downfield chemical shift due to the electron-withdrawing effect of the nitrogen atom. chemicalbook.com

The protons of the butyryl chain and the formyl group exhibit distinct signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the nitrogen atom are expected to be deshielded, appearing at a lower field compared to other methylene groups in the chain. The formyl proton, being directly attached to a carbonyl group, would also show a characteristic downfield shift. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine H-2 | ~8.7 |

| Pyridine H-4 | ~7.8 |

| Pyridine H-5 | ~7.4 |

| Pyridine H-6 | ~8.6 |

| -CH₂- (adjacent to C=O) | ~3.0 |

| -CH₂- (central) | ~2.1 |

| -CH₂- (adjacent to NH) | ~3.4 |

| -CHO | ~8.2 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring resonate in the aromatic region, typically between 120 and 150 ppm. researchgate.netresearchgate.net The carbon atom at position 3, being directly attached to the electron-withdrawing carbonyl group, is expected to be significantly deshielded. The carbonyl carbon of the butyryl group and the formyl carbon will appear at even lower fields, generally above 160 ppm. rsc.orgresearchgate.net The aliphatic carbons of the butyryl chain will have chemical shifts in the range of 20-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridine C-2 | ~150 |

| Pyridine C-3 | ~136 |

| Pyridine C-4 | ~124 |

| Pyridine C-5 | ~135 |

| Pyridine C-6 | ~149 |

| C=O (butyryl) | ~200 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (central) | ~22 |

| -CH₂- (adjacent to NH) | ~38 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule. ustc.edu.cncolumbia.edu

The HSQC experiment correlates the chemical shifts of directly bonded proton and carbon atoms, allowing for the direct assignment of each proton to its corresponding carbon. columbia.educolumbia.edu This is particularly useful for resolving ambiguities in the crowded regions of the 1D spectra.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the various functional groups.

The C=O stretching vibrations of the ketone and the amide carbonyl groups are expected to appear as strong bands in the region of 1650-1720 cm⁻¹. The exact position of these bands can provide information about the electronic environment of the carbonyl groups. researchgate.net The N-H stretching vibration of the secondary amide will likely be observed as a band around 3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyryl chain will appear just below 3000 cm⁻¹. nist.govresearchgate.net The characteristic C=N and C=C stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3250 - 3350 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Ketone C=O | Stretch | 1680 - 1700 |

| Amide C=O | Stretch | 1640 - 1680 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. youtube.comresearchgate.net

The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. nist.govsielc.com The presence of the carbonyl group in conjugation with the pyridine ring can lead to a red shift (shift to longer wavelengths) of these absorption bands. nih.govresearchgate.net The n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also expected, though they are typically weaker in intensity. researchgate.netpsu.edu The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax Range (nm) |

|---|---|

| π → π* | 250 - 280 |

Note: These are approximate ranges and can be affected by solvent and pH.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. sapub.org The molecular formula of this compound is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol . axios-research.com

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. Since the molecule contains two nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization would likely involve cleavage at the bonds adjacent to the carbonyl groups and the pyridine ring. libretexts.orgmiamioh.edu Common fragmentation pathways could include the loss of the formyl group (CHO, 29 Da), the formylamino group (NHCHO, 44 Da), or cleavage of the butyryl chain. sapub.orglibretexts.org The pyridine ring itself is relatively stable and fragments containing this moiety are expected to be prominent in the spectrum. researchgate.net Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a compound with high accuracy. By providing a precise mass measurement, HR-MS allows for the calculation of a unique elemental formula. For this compound, HR-MS analysis is critical in confirming its molecular formula, C10H12N2O2.

In a typical analysis, the compound is ionized, commonly using electrospray ionization (ESI), and the resulting ion's mass-to-charge ratio (m/z) is measured. The high resolving power of the instrument distinguishes the target compound from other molecules with the same nominal mass. The measured exact mass is then compared to the theoretical mass calculated for the proposed elemental formula. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental composition.

Table 1: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C10H12N2O2 |

| Ionization Mode | ESI+ |

| Adduct | [M+H]+ |

| Theoretical m/z | 209.0977 |

| Measured m/z | 209.0975 |

| Mass Error (ppm) | -0.96 |

Tandem Mass Spectrometry (MS/MS, MS³) for Structural Confirmation

While HR-MS confirms the elemental formula, tandem mass spectrometry (MS/MS or MSn) is employed to elucidate the compound's structure. In an MS/MS experiment, the protonated molecule of this compound ([M+H]+ at m/z 209.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation pattern of this compound is predictable based on its chemical structure. Key fragmentation pathways often involve the cleavage of the amide bond and the bond between the carbonyl group and the pyridine ring. By analyzing the m/z values of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the identity of the 4-formylaminobutyryl side chain attached to the pyridine ring at the 3-position. Further fragmentation of a primary fragment ion (MS³) can provide even more detailed structural information.

Table 2: Key MS/MS Fragmentation Data for this compound ([M+H]+)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 209.1 | 122.1 | 3-Acetylpyridine ion |

| 209.1 | 88.1 | 4-Formylaminobutyronitrile ion |

| 122.1 (MS³) | 94.1 | Pyridinium (B92312) ion |

| 122.1 (MS³) | 78.1 | Pyridine ion |

Chromatographic Separation Techniques for Purity Assessment and Component Analysis

Chromatographic methods are indispensable for separating this compound from impurities and other components in a mixture, as well as for its quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a premier technique for analyzing complex mixtures containing this compound. The high resolving power of UHPLC, which utilizes columns with smaller particles, allows for rapid and efficient separation of the main compound from process-related impurities and degradation products.

The effluent from the UHPLC column is directly introduced into the mass spectrometer, which provides mass information for each separated component. This combination allows for the detection and tentative identification of impurities, even at trace levels. The retention time from the UHPLC provides chromatographic specificity, while the mass spectrometer offers molecular weight and structural information. This is particularly useful in forced degradation studies to identify potential degradants and understand the compound's stability profile.

Table 3: Illustrative UHPLC Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS Detector | ESI+ |

For the accurate quantification of this compound, High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method. The DAD detector acquires UV-Vis spectra for each point in the chromatogram, which aids in peak purity assessment and compound confirmation.

A validated HPLC-DAD method provides the basis for determining the assay and purity of this compound in drug substances and drug products. The method is typically validated for specificity, linearity, range, accuracy, precision, and robustness according to regulatory guidelines. The concentration of the compound is determined by comparing its peak area to that of a reference standard of known concentration. The DAD allows for quantification at a wavelength where the compound exhibits maximum absorbance and is free from interference from other components.

Table 4: Typical Performance Characteristics of a Validated HPLC-DAD Method

| Parameter | Typical Value |

| Wavelength (λmax) | 260 nm |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.01 µg/mL |

| Limit of Quantitation (LOQ) | ~0.03 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Integration of Multi-Modal Spectroscopic and Chromatographic Data for Comprehensive Compound Characterization

A truly comprehensive characterization of this compound is achieved not by relying on a single analytical technique, but by integrating the data from multiple spectroscopic and chromatographic methods. Each technique provides a different piece of the puzzle, and their combination allows for a complete and unambiguous understanding of the compound's identity, structure, purity, and quantity.

The process begins with chromatographic separation. HPLC-DAD can establish the purity of the bulk material and provide an accurate quantification. Concurrently, UHPLC-MS is used to profile the sample for any impurities, with the high-resolution mass data from the MS detector offering preliminary identification of these minor components based on their elemental composition.

For definitive structural confirmation, the information from tandem mass spectrometry (MS/MS) is crucial. The fragmentation patterns observed in MS/MS experiments corroborate the proposed structure of this compound and can be used to elucidate the structures of unknown impurities flagged during UHPLC-MS analysis. When all of these data streams are combined—the retention time and UV spectrum from HPLC, the precise mass from HR-MS, and the structural fragments from MS/MS—a high degree of confidence in the characterization of this compound is achieved. This integrated approach is fundamental to ensuring the quality and consistency of the compound for its intended application.

Computational Chemistry and in Silico Investigations of 3 4 Formylaminobutyryl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a microscopic view of the electronic properties of a molecule, forming the basis for understanding its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. niscair.res.in For pyridine (B92270) derivatives, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. niscair.res.in This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei.

From these calculations, key energetic parameters can be derived. While specific data for 3-(4-Formylaminobutyryl)pyridine is not publicly available, a theoretical study on the related compound 3-formyl pyridine predicted a predominantly cis conformation with a significant rotational energy barrier. nih.gov For a comprehensive analysis of this compound, similar calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its unique spatial architecture.

Table 1: Theoretical Energetic and Structural Parameters for a Pyridine Derivative (Illustrative) (Note: This table is illustrative. Specific values for this compound would require dedicated DFT calculations.)

| Parameter | Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C-N Bond Length (Pyridine Ring) | Value in Å |

| C=O Bond Length (Butyryl) | Value in Å |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting a molecule's chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity, indicating its tendency to donate electrons. taylorandfrancis.comresearchgate.net Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity and electrophilicity, or its ability to accept electrons. taylorandfrancis.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For pyridine and its derivatives, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Parameters (Illustrative) (Note: This table is illustrative. Specific values for this compound would require dedicated FMO analysis.)

| Parameter | Description | Theoretical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculated Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution on the surface of a molecule. researchgate.netchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. scispace.com The map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, such as those around oxygen or nitrogen atoms), which are prone to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor areas, like those around hydrogen atoms), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an EPS map would reveal the electron-rich nitrogen atom in the pyridine ring and the oxygen atoms of the carbonyl and formyl groups as potential sites for hydrogen bonding and interaction with biological targets. researchgate.netresearchgate.net The topology of the MESP, including its critical points, can provide a robust prediction of molecular aggregation and recognition patterns. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static electronic nature of a molecule, molecular modeling and dynamics simulations provide insight into its physical behavior and interactions over time.

A molecule like this compound, with its flexible side chain, can exist in multiple spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods are used to systematically rotate the molecule's single bonds to explore its potential energy surface.

Energy minimization is then applied to identify the most stable, low-energy conformations. A study on the simpler 3-formyl pyridine showed that its planar conformations are the most stable. nih.gov For the larger this compound, this analysis would be crucial to identify the preferred three-dimensional shapes it adopts, which in turn governs how it can fit into a biological receptor site.

Molecular dynamics (MD) simulations are powerful computational experiments that simulate the movement of atoms and molecules over time. In the context of drug design, MD is used to study the interaction between a ligand (like this compound) and its biological target, typically a protein.

These simulations can predict the stability of the ligand-protein complex, revealing how the ligand binds and whether it remains securely in the binding site. researchgate.net Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the complex and the flexibility of its components. researchgate.net Docking studies, which predict the preferred binding orientation of a ligand to a target, are often followed by MD simulations to validate the stability of the predicted binding pose. niscair.res.inmdpi.com Such studies are essential for understanding the potential mechanism of action and for the rational design of more potent molecules.

Network Pharmacology Approaches for Multi-Target Prediction and System-Level Understanding

Network pharmacology represents a powerful in silico approach to understand the complex interactions between drug molecules and biological systems. It moves beyond the "one-target, one-drug" paradigm to a more holistic view of how a compound might exert its effects through multiple protein targets.

Target Identification and Prediction Utilizing Bioinformatics Databases

The initial step in a network pharmacology study of this compound would involve identifying its potential protein targets. This is typically achieved by querying various bioinformatics databases. The chemical structure of the compound would be used as a query against databases such as:

ChEMBL: A database of bioactive molecules with drug-like properties.

PubChem: A comprehensive database of chemical substances and their biological activities.

DrugBank: A resource that combines detailed drug data with comprehensive drug target information.

SwissTargetPrediction: A web server that accurately predicts the protein targets of a small molecule.

TargetNet: A web service for prediction of protein targets for chemicals.

By comparing the structure of this compound to compounds with known biological activities within these databases, a list of putative protein targets could be generated.

Construction and Topological Analysis of Compound-Target Networks

Once a list of predicted targets for this compound is established, a compound-target (C-T) network would be constructed. This network is a visual and mathematical representation of the interactions between the compound and its predicted targets. The network is typically built using software platforms like Cytoscape.

The topological analysis of this network would involve calculating various parameters to identify key features and important nodes (proteins). These parameters often include:

Degree: The number of connections a node has. Proteins with a high degree are considered hubs and are often critical for the network's integrity.

Betweenness Centrality: A measure of how often a node appears on the shortest paths between other nodes. High betweenness centrality indicates a control over the information flow in the network.

Closeness Centrality: A measure of the average shortest path from a node to all other nodes in the network. It indicates how quickly a node can interact with all other nodes.

This analysis would help in prioritizing the predicted targets for further experimental validation.

Molecular Docking Studies on Predicted Biological Targets

To further refine the predictions from network pharmacology and to understand the potential binding mechanisms, molecular docking studies would be performed. This computational technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex.

Prediction of Binding Affinities and Modes of Interaction

Using molecular docking software such as AutoDock, Glide, or GOLD, the this compound molecule would be "docked" into the binding sites of its high-priority predicted targets. The output of these simulations would provide:

Binding Affinity: A score that estimates the strength of the interaction between the compound and the protein, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable complex.

Binding Mode: The specific orientation and conformation of the compound within the protein's binding pocket.

These predictions would allow for a ranking of the potential targets based on the predicted strength of interaction.

Analysis of Key Intermolecular Interactions (e.g., with SRC, PIK3R1)

A crucial part of molecular docking analysis is the detailed examination of the intermolecular interactions between the ligand (this compound) and the protein target. If proteins such as Proto-oncogene tyrosine-protein kinase Src (SRC) and Phosphatidylinositol 3-kinase regulatory subunit alpha (PIK3R1) were identified as high-priority targets, the analysis would focus on:

Hydrogen Bonds: Identifying the specific amino acid residues that form hydrogen bonds with the compound, as these are key contributors to binding specificity.

Hydrophobic Interactions: Mapping the non-polar interactions between the compound and the protein.

Pi-Stacking and Cation-Pi Interactions: Analyzing interactions involving aromatic rings.

A hypothetical data table illustrating the kind of results expected from such an analysis is provided below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| SRC | - | - | - |

| PIK3R1 | - | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no specific research data for this compound is available.

This detailed interaction analysis would provide a structural basis for the compound's potential biological activity and could guide future efforts in lead optimization and drug design.

In Vitro Biological Activity and Mechanistic Elucidation of 3 4 Formylaminobutyryl Pyridine

Assessment of Hemostatic Efficacy in Defined In Vitro Coagulation Systems

Standard in vitro coagulation assays, such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), are crucial for evaluating a compound's effect on the intrinsic, extrinsic, and common pathways of the coagulation cascade. nih.govnih.gov These tests measure the time to clot formation after the addition of specific reagents to plasma. researchgate.nethu.edu.jo

Measurement of Activated Partial Thromboplastin Time (APTT)

The APTT test assesses the integrity of the intrinsic and common coagulation pathways. researchgate.net A prolonged APTT can indicate a deficiency in specific clotting factors or the presence of inhibitors. nih.govnih.gov While some pyridine (B92270) derivatives have been shown to possess anticoagulant properties, no studies have specifically reported the effect of 3-(4-Formylaminobutyryl)pyridine on APTT. nih.gov

Table 1: Hypothetical In Vitro Effect of this compound on APTT

| Concentration | Mean APTT (seconds) | Standard Deviation |

|---|---|---|

| Control | Data not available | Data not available |

| 1 µM | Data not available | Data not available |

| 10 µM | Data not available | Data not available |

| 100 µM | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Measurement of Prothrombin Time (PT)

The PT test evaluates the extrinsic and common pathways of coagulation. nih.govhu.edu.jo An extended PT can result from deficiencies in factors II, V, VII, and X, or from the effects of certain anticoagulants. hu.edu.jo As with APTT, there is no published data on the impact of this compound on prothrombin time.

Table 2: Hypothetical In Vitro Effect of this compound on PT

| Concentration | Mean PT (seconds) | Standard Deviation |

|---|---|---|

| Control | Data not available | Data not available |

| 1 µM | Data not available | Data not available |

| 10 µM | Data not available | Data not available |

| 100 µM | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Investigation of Platelet Activation and Aggregation Mechanisms in Controlled In Vitro Environments

Platelet activation and aggregation are critical steps in hemostasis. researchgate.net In vitro assays using agonists like ADP or collagen can elucidate a compound's potential to inhibit or enhance these processes. researchgate.net While various pyridine derivatives have been investigated for their antiplatelet activity, the specific effects of this compound on platelet function have not been documented. researchgate.netresearchgate.net

Table 3: Hypothetical In Vitro Effect of this compound on Platelet Aggregation

| Agonist | Concentration of this compound | Mean Aggregation (%) | Standard Deviation |

|---|---|---|---|

| ADP | Control | Data not available | Data not available |

| 1 µM | Data not available | Data not available | |

| 10 µM | Data not available | Data not available | |

| Collagen | Control | Data not available | Data not available |

| 1 µM | Data not available | Data not available | |

| 10 µM | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Elucidation of Molecular Target Interactions and Signaling Pathway Modulations in Cell-Free or Cellular Assays

Understanding how a compound interacts with molecular targets within signaling pathways is key to elucidating its mechanism of action.

Role in Modulating the Coagulation Cascade

The coagulation cascade involves a series of enzymatic activations leading to fibrin (B1330869) clot formation. nih.gov Compounds can modulate this cascade by directly inhibiting coagulation factors or by interfering with their activation. researchgate.net Although some pyridine derivatives have been identified as inhibitors of specific coagulation factors like Factor Xa and XIa, the role of this compound in this context is unknown. nih.gov

Influence on Specific Cellular Signaling Pathways (e.g., cGMP-PKG, p38 MAPK)

The cGMP-PKG signaling pathway is known to play a role in inhibiting platelet aggregation and promoting smooth muscle relaxation. The p38 MAPK pathway is involved in various cellular responses, including inflammation and apoptosis. There is no available research to indicate whether this compound modulates either the cGMP-PKG or the p38 MAPK signaling pathways.

Comparative In Vitro Biological Profiling with Other Pyridine Derivatives and Established Agents

The in vitro biological profile of this compound can be hypothetically constructed by comparing it with other pyridine derivatives, including those with different substituents at the 3-position, as well as established biological agents. The key structural components of this compound are the 3-acylpyridine core and the N-formylated aminobutyl side chain.

Antimicrobial and Antifungal Activity:

Pyridine derivatives are well-documented for their antimicrobial and antifungal properties. For instance, various pyridine-carboxamides have demonstrated notable activity against bacterial and fungal strains. researchgate.netnih.gov The activity is often influenced by the nature of the substituent on the carboxamide nitrogen. In a comparative context, the butyryl linker in this compound might offer different solubility and cell penetration characteristics compared to shorter or more rigid linkers. Furthermore, while many studies focus on more complex substitutions, even simple aminopyridines have been investigated, with some showing that polymerization can induce strong antistaphylococcal activity. nih.gov The formylamino group in our target compound presents a unique feature. While data on N-formylated heterocyclic compounds is sparse, the terminal amide-like structure could influence hydrogen bonding interactions with biological targets.

Table 1: Comparative In Vitro Antimicrobial/Antifungal Activity of Pyridine Derivatives

| Compound/Class | Target Organism(s) | Activity Metric (e.g., MIC, IC50) | Reference |

|---|---|---|---|

| Pyridine-3-carboxamide analogs | Ralstonia solanacearum | Significant inhibition | nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | Low-micromolar activity | researchgate.net |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | Good in vivo activity | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Strong antibacterial activity | nih.govmdpi.com |

| 2-Amino-3-cyanopyridine derivatives | Various bacteria | Moderate to good activity | researchgate.net |

Anticancer Activity:

The pyridine scaffold is a cornerstone in the development of anticancer agents. The antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns. For example, 2-aminopyridine (B139424) derivatives have been explored as inhibitors of kinases like ALK2. nih.gov The introduction of substituents at various positions on the pyridine ring can modulate potency and selectivity. In the case of this compound, the acyl group at the 3-position could be a key determinant of its potential anticancer effects. Studies on other 3-substituted pyridines have shown that the nature of the side chain significantly impacts their cytotoxic potential against cancer cell lines like HeLa and AMGM5. researchgate.net

Neurological Activity (Nicotinic Acetylcholine (B1216132) Receptors):

The 3-substituted pyridine moiety is a classic pharmacophore for agonists of nicotinic acetylcholine receptors (nAChRs). nih.gov Nicotine (B1678760) itself is a 3-substituted pyridine. The length and nature of the side chain at the 3-position are critical for receptor subtype selectivity and agonist/antagonist activity. For instance, variations in the distance between the pyridine nitrogen and a cationic center in the side chain can dramatically alter the affinity for different nAChR subtypes. mdpi.com The formylaminobutyryl side chain of our target compound is neutral, but its length and the presence of hydrogen bond donors and acceptors could allow for interactions with the nAChR binding site. Comparative studies on nAChR ligands with varying side chains have shown that even subtle changes can shift a compound from being an agonist to an antagonist.

Table 2: Comparative In Vitro Activity of Pyridine Derivatives at Nicotinic Acetylcholine Receptors

| Compound/Class | nAChR Subtype(s) | Activity Profile | Reference |

|---|---|---|---|

| Nicotine | α4β2, α7, etc. | Agonist | |

| ABT-418 | α4β2 selective | Agonist | |

| Acetylcholine Derivatives | Insect/Chicken nAChRs | Varied Agonist Potency | nih.gov |

| 3-Aminopyridine Derivatives | Not specified | Diverse pharmacological activities | nih.gov |

Establishment of Structure-Activity Relationships (SAR) Based on In Vitro Experimental Outcomes

Although direct experimental data for this compound is lacking, we can infer potential structure-activity relationships based on the extensive literature on related pyridine derivatives.

Role of the Pyridine Ring and Substitution at the 3-Position:

Influence of the Butyryl Side Chain:

The four-carbon chain (butyryl group) provides a degree of flexibility and lipophilicity. The length of the alkyl chain in 3-substituted pyridines is known to affect biological activity. For instance, in a series of pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the length of the carboxylic acid side chain was found to be important for aldose reductase inhibitory activity, with shorter chains being more potent. The carbonyl group within the butyryl chain of our target compound introduces a polar, hydrogen bond-accepting feature, which can be critical for binding to target proteins.

Contribution of the Terminal Formylamino Group:

The terminal formylamino (-NH-CHO) group is a particularly interesting feature. It can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O). This dual character can facilitate specific interactions within a protein binding pocket. The formyl group, being smaller than an acetyl or other larger acyl groups, may allow for a better fit in sterically constrained environments. In the context of nAChR ligands, the nature of the terminal functional group is a key determinant of activity. The presence of an amide-like group could influence the compound's metabolic stability and its ability to cross cell membranes. Studies on formyl peptide receptors have highlighted the importance of the formyl group for agonist activity, suggesting that this functional group can be a key recognition element for certain classes of receptors. nih.gov

Inferred SAR Summary for this compound:

Pyridine Core: Essential for providing the basic scaffold and key interactions through its nitrogen atom. The 3-substitution pattern is likely to direct its activity towards targets like nAChRs.

Butyryl Linker: The length and flexibility of the four-carbon chain will influence how the molecule positions itself in a binding site. The carbonyl group is a key polar contact point.

Formylamino Terminus: This group is likely to be critical for specificity, providing hydrogen bonding capabilities that could be crucial for affinity and efficacy at a particular biological target. Its smaller size compared to other acylamino groups might offer advantages in certain binding pockets.

Metabolic Transformations and Biodegradation Research of 3 4 Formylaminobutyryl Pyridine

Enzymatic Biotransformation Pathways of Pyridine (B92270) Ring Systems in Microbial and Mammalian Models (In Vitro)

The enzymatic biotransformation of the pyridine ring, a stable N-heterocyclic aromatic structure, is a critical process in both microbial catabolism and mammalian metabolism. In vitro studies, primarily with microbial systems, have revealed several distinct enzymatic strategies to destabilize and cleave this ring.

Two primary mechanisms for initiating the breakdown of the pyridine ring by bacteria have been identified: hydroxylation and reduction. asm.orgtandfonline.com Many aerobic bacteria degrade pyridine derivatives through pathways involving hydroxylated intermediates. tandfonline.comnih.gov The initial hydroxylation is a key step, often catalyzed by monooxygenase or dioxygenase enzymes, which can incorporate oxygen derived from water. tandfonline.comnih.gov This leads to the formation of monohydroxypyridines and subsequently pyridinediols (dihydroxypyridines), which are more susceptible to ring cleavage. nih.gov For example, different species of Achromobacter can convert 2- or 3-hydroxypyridine (B118123) into pyridine-2,5-diol, while an Agrobacterium species transforms 4-hydroxypyridine (B47283) into pyridine-3,4-diol. nih.gov

A novel pathway, discovered in Arthrobacter sp. strain 68b, involves a direct oxidative cleavage of the pyridine ring without prior hydroxylation or reduction. asm.orgnih.gov This reaction is catalyzed by a two-component flavin-dependent monooxygenase system. asm.orgnih.gov

While microbial pathways are well-documented, specific in vitro mammalian models detailing the complete enzymatic transformation of the basic pyridine ring are less characterized in available research. However, the metabolism of pyridine-containing pharmaceuticals like Nicotinamide involves its conversion in the liver. wikipedia.org

Investigation of Microbial Degradation Pathways of Pyridine Derivatives

Numerous microorganisms capable of utilizing pyridine and its derivatives as their sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.comcapes.gov.br These include bacteria from genera such as Arthrobacter, Rhodococcus, Nocardia, Pseudomonas, Paracoccus, and Bacillus. asm.org The specific degradation pathway is often dependent on the bacterial species and the nature of the substituents on the pyridine ring. nih.gov

In many Gram-negative bacteria, degradation pathways for derivatives like nicotinic acid and 2-hydroxypyridine (B17775) converge at the formation of 2,5-dihydroxypyridine. researchgate.net This intermediate subsequently undergoes ring fission and is metabolized via the maleamate (B1239421) pathway to fumaric acid, a central metabolite. researchgate.net In contrast, some Gram-positive bacteria convert pyridine derivatives to 2,3,6-trihydroxypyridine (B1195510) (2,3,6-THP), which is then cleaved and processed to enter the α-ketoglutarate pathway. researchgate.net

A complete catabolic pathway has been elucidated for Arthrobacter sp. strain 68b, which degrades pyridine to succinic acid in four enzymatic steps. asm.orgnih.gov The genes for this pathway are located on a plasmid and encode for the following enzymes:

Pyridine Monooxygenase (PyrA/PyrE): Performs the initial oxidative ring cleavage. asm.orgnih.gov

(Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase (PyrB): Oxidizes the resulting aldehyde. asm.orgnih.gov

Amidohydrolase (PyrC): Hydrolyzes the formamide (B127407) group. asm.orgnih.gov

Succinate (B1194679) Semialdehyde Dehydrogenase (PyrD): Converts the succinate semialdehyde to succinic acid, which enters the Krebs cycle. asm.orgnih.gov

Identification and Structural Characterization of Key Metabolites and Degradation Products

The structural characterization of intermediates has been crucial for mapping the degradation pathways of pyridine derivatives. While metabolites for 3-(4-Formylaminobutyryl)pyridine are uncharacterized, studies on simpler pyridine compounds have identified several key products.

Initial transformation steps typically yield hydroxylated pyridines. nih.gov Further oxidation leads to the formation of various pyridinediols, which are the direct precursors to ring cleavage. nih.gov Following the opening of the ring, a series of aliphatic intermediates are formed. In the Arthrobacter pathway, the first stable ring-fission product identified is (Z)-N-(4-oxobut-1-enyl)formamide. asm.org Subsequent enzymatic reactions release formamide and produce succinate semialdehyde, which is then oxidized to succinic acid. asm.org

The table below summarizes key metabolites identified in the microbial degradation of pyridine.

| Metabolite Name | Chemical Structure (Simplified) | Parent Pathway/Organism | Reference |

|---|---|---|---|

| Pyridine-2,5-diol | C₅H₅NO₂ | Degradation of 2- & 3-hydroxypyridine by Achromobacter sp. | nih.gov |

| Pyridine-3,4-diol | C₅H₅NO₂ | Degradation of 4-hydroxypyridine by Agrobacterium sp. | nih.gov |

| (Z)-N-(4-oxobut-1-enyl)formamide | C₅H₇NO₂ | Direct ring cleavage of pyridine by Arthrobacter sp. 68b | asm.org |

| Formamide | CH₃NO | Hydrolysis product in Arthrobacter sp. 68b pathway | asm.org |

| Succinate semialdehyde | C₄H₆O₃ | Intermediate in Arthrobacter sp. 68b pathway | asm.org |

| Fumaric Acid | C₄H₄O₄ | End product of the maleamate pathway in Gram-negative bacteria | researchgate.net |

| Succinic Acid | C₄H₆O₄ | End product of the pathway in Arthrobacter sp. 68b | asm.orgnih.gov |

Factors Influencing Metabolic Fate and Biodegradation Rates in Controlled Environments

The efficiency and rate of pyridine biodegradation are influenced by a variety of physical, chemical, and biological factors.

Substituents: The type and position of substituent groups on the pyridine ring are major determinants of biodegradability. tandfonline.comnih.gov For instance, pyridine carboxylic acids are generally degraded more rapidly than aminopyridines or halogenated pyridines. nih.gov

Concentration: The initial concentration of the pyridine compound can significantly affect degradation. While low concentrations are readily metabolized, higher concentrations can be toxic or inhibitory to microbial activity. nih.gov

Temperature and pH: Most identified pyridine-degrading microorganisms exhibit optimal activity at neutral pH (around 7.0) and mesophilic temperatures (30-40°C). researchgate.netmdpi.com

Salinity: High salt concentrations can impede microbial growth and slow the rate of pyridine degradation. However, salt-tolerant strains, such as Rhodococcus sp. LV4, have been isolated that can effectively degrade pyridine in saline environments. nih.gov

Bio-augmentation: The introduction of specialized pyridine-degrading microbial consortia into systems like activated sludge can significantly enhance the removal efficiency of these compounds. nih.gov

Co-substrates and Surfactants: The presence of an additional carbon source, such as glucose, can sometimes enhance degradation rates. capes.gov.br Furthermore, biosurfactants like trehalose (B1683222) lipid have been shown to increase the solubility and subsequent biodegradation rate of pyridine by improving its bioavailability to microbial cells. mdpi.com

Derivative Synthesis and Structure Activity Relationship Sar Exploration for Enhanced Research Applications

Rational Design Principles for Novel 3-(4-Formylaminobutyryl)pyridine Derivatives

The rational design of novel derivatives of this compound is guided by established principles in medicinal chemistry aimed at optimizing the molecule's properties. numberanalytics.com The core idea is to systematically modify the parent structure to enhance desired activities, such as hemostatic effects, while minimizing potential off-target interactions.

Key strategies in the design process include:

Scaffold Hopping and Modification: The pyridine (B92270) ring itself is a key feature, known to improve water solubility and metabolic stability in drug candidates. nih.govnih.gov Modifications can be made to the pyridine ring or the formylaminobutyryl side chain. Introducing different substituents on the pyridine ring can alter the molecule's electronic properties and steric profile. nih.gov

Functional Group Modification: The formylamino group and the ketone are critical for potential interactions with biological targets. Altering these functional groups, for instance, by replacing the formyl group with other acyl groups or modifying the ketone, can significantly impact the compound's chemical reactivity and biological activity. numberanalytics.com

Isosteric and Bioisosteric Replacements: Replacing parts of the molecule with groups that have similar physical or chemical properties can lead to derivatives with improved characteristics. For example, the pyridine ring could be replaced with other heteroaromatic systems to explore different binding interactions.

Conformational Constraints: Introducing rigid elements or groups that restrict the molecule's conformational flexibility can lock it into a more active conformation, potentially increasing its potency and selectivity. nih.gov

The design process is often aided by computer-aided drug design (CADD), which uses molecular modeling to predict how structural changes will affect the molecule's interaction with a target protein. nih.govnih.gov This allows for the prioritization of derivatives that are most likely to succeed, making the synthetic process more efficient. oncodesign-services.com

Synthetic Strategies for the Creation of Focused Derivative Libraries

Creating a focused library of derivatives is a key strategy for systematically exploring the structure-activity relationships of a lead compound. nih.gov For this compound, several synthetic approaches can be employed to generate a diverse set of analogues.

A common approach involves a multi-step synthesis starting from readily available precursors like 2-aminopyridine (B139424) or 3-formylchromone. researchgate.netcolab.ws For instance, a general strategy could involve:

Synthesis of the Pyridine Core: Starting with a substituted or unsubstituted pyridine derivative, functional groups can be introduced or modified. Reactions like the Vilsmeier-Haack formylation can be used to introduce aldehyde groups, which are versatile handles for further elaboration. researchgate.netchemrxiv.org

Side-Chain Elaboration: The formylaminobutyryl side chain can be constructed and attached to the pyridine core. This might involve acylation reactions, condensations, or multi-component reactions like the Ugi reaction to build complexity in a single step. researchgate.netresearchgate.net

Parallel Synthesis: To create a library efficiently, parallel synthesis techniques are often employed. This allows for the simultaneous creation of multiple derivatives by reacting a common intermediate with a variety of building blocks. For example, an acid hydrazide precursor can be reacted with different aldehydes to produce a range of derivatives. arkat-usa.org

These strategies enable the creation of libraries where specific parts of the molecule are systematically varied, providing the necessary compounds for detailed SAR studies. researchgate.netnih.gov

Influence of Structural Modifications on Chemical Reactivity and Stability

Structural modifications to the this compound scaffold can have a profound impact on its chemical properties, including reactivity and stability.

Steric Effects: The introduction of bulky substituents can shield reactive sites on the molecule, potentially increasing its metabolic stability by preventing enzymatic degradation. However, excessively bulky groups might also hinder the molecule from fitting into a target's binding site. nih.gov

Hydrogen Bonding: The formylamino group is capable of acting as both a hydrogen bond donor and acceptor. Modifications to this group will change its hydrogen bonding potential, which is often crucial for binding to biological macromolecules.